molecular formula C16H9BrO B13935970 9-Bromonaphtho[2,3-b]benzofuran

9-Bromonaphtho[2,3-b]benzofuran

Cat. No.: B13935970
M. Wt: 297.14 g/mol
InChI Key: ORZRWHLEGLJUSB-UHFFFAOYSA-N
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Description

9-Bromobenzo[b]naphtho[2,3-d]furan is a complex organic compound characterized by its fused polycyclic aromatic structure. This compound is notable for its unique combination of benzo, naphtho, and furan rings, with a bromine atom positioned at the 9th carbon. Its molecular formula is C16H9BrO, and it has a molecular weight of approximately 297.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[b]naphtho[2,3-d]furan typically involves the bromination of benzo[b]naphtho[2,3-d]furan. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity 9-Bromobenzo[b]naphtho[2,3-d]furan .

Chemical Reactions Analysis

Types of Reactions: 9-Bromobenzo[b]naphtho[2,3-d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzo[b]naphtho[2,3-d]furans.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzo[b]naphtho[2,3-d]furan.

Scientific Research Applications

9-Bromobenzo[b]naphtho[2,3-d]furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromobenzo[b]naphtho[2,3-d]furan involves its interaction with various molecular targets and pathways. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. Its polycyclic aromatic structure facilitates intercalation with DNA, potentially leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: This compound’s distinct structure makes it a valuable candidate for various research and industrial applications .

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

9-bromonaphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-12-6-5-10-9-16-14(8-11(10)7-12)13-3-1-2-4-15(13)18-16/h1-9H

InChI Key

ORZRWHLEGLJUSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C4C=CC(=CC4=C3)Br

Origin of Product

United States

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